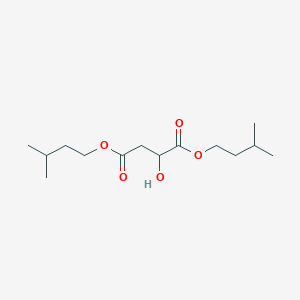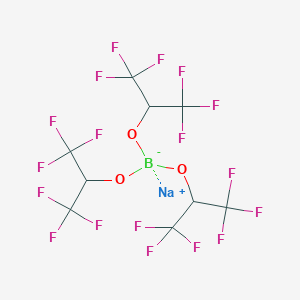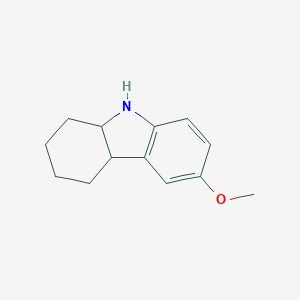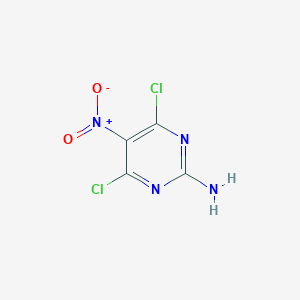
N-Me-D-Leu-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Me-D-Leu-OMe.HCl is a chemical compound with the molecular formula C8H17ClN2O3. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Leu-OMe.HCl typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with methylamine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
N-Me-D-Leu-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or esters.
科学研究应用
N-Me-D-Leu-OMe.HCl is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Me-D-Leu-OMe.HCl involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- Methyl (2R)-2-(2-aminoacetamido)pentanoate;hydrochloride
- Methyl 5-(methylamino)pentanoate;hydrochloride
Uniqueness
N-Me-D-Leu-OMe.HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamino group and ester functionality make it particularly versatile in various chemical reactions and research applications.
属性
CAS 编号 |
130115-50-3 |
|---|---|
分子式 |
C8H18ClNO2 |
分子量 |
195.69 g/mol |
IUPAC 名称 |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI 键 |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
手性 SMILES |
CC(C)C[C@H](C(=O)OC)NC.Cl |
规范 SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
同义词 |
N-Me-D-Leu-OMe·HCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

